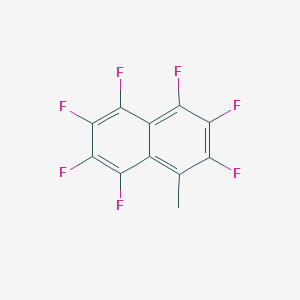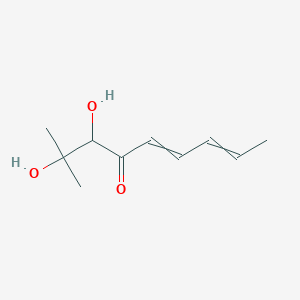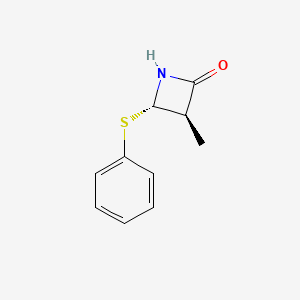
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl- is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl- typically involves the quaternization of dimethylaminopropylamine with methyl chloride. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pressure conditions to ensure complete quaternization. The reaction can be represented as follows:
(CH3)2NCH2CH2CH2NH2+CH3Cl→(CH3)2NCH2CH2CH2N(CH3)3Cl−
Industrial Production Methods
In industrial settings, the production of 1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl- is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or centrifugation. The final product is often purified through recrystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amines.
Substitution: It undergoes nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a component in biological assays.
Medicine: Utilized in drug delivery systems and as an active ingredient in certain pharmaceuticals.
Industry: Applied in the production of personal care products, detergents, and cleaning agents.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl- involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to disruption of membrane integrity. This property is exploited in its use as a disinfectant and preservative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-
- 1-Propanaminium, N-(3-aminopropyl)-2-hydroxy-N,N-dimethyl-3-sulfo-
Uniqueness
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl- is unique due to its specific quaternary ammonium structure, which imparts distinct surfactant properties. Its ability to reduce surface tension and interact with cell membranes makes it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
52067-34-2 |
|---|---|
Molekularformel |
C8H21N2+ |
Molekulargewicht |
145.27 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl-trimethylazanium |
InChI |
InChI=1S/C8H21N2/c1-9(2)7-6-8-10(3,4)5/h6-8H2,1-5H3/q+1 |
InChI-Schlüssel |
UGGKRHNKGSYHIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
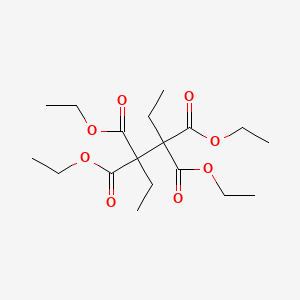

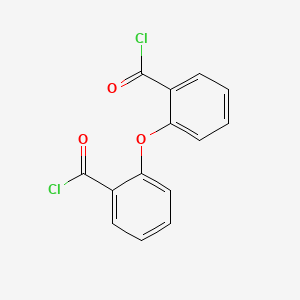
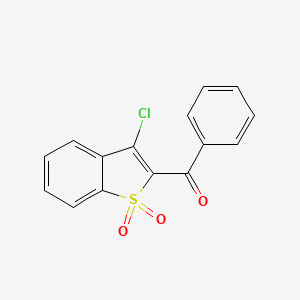
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
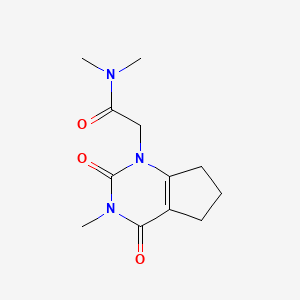

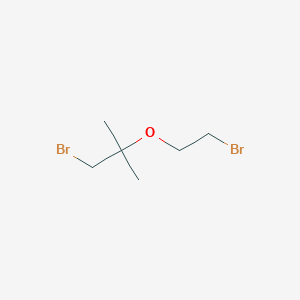
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
